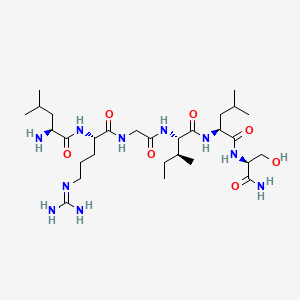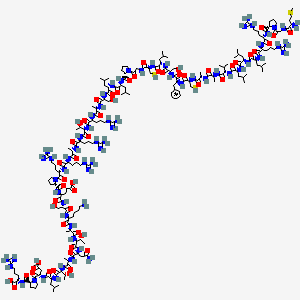
キノリニウムクロム酸塩
概要
説明
Quinolinium chlorochromate is a chromium(VI) based oxidizing agent known for its effectiveness and selectivity in the oxidation of organic substrates under mild conditions. It is a relatively recent addition to the family of oxochromium(VI) reagents and has gained attention for its utility in various synthetic applications .
科学的研究の応用
Quinolinium chlorochromate has found applications in various fields of scientific research due to its selective oxidizing properties :
Chemistry: It is widely used in organic synthesis for the oxidation of alcohols, phenols, and other organic substrates.
Biology: The compound is used in the study of oxidation reactions involving biologically relevant molecules, such as carbohydrates.
Medicine: While direct medical applications are limited, the compound’s role in synthesizing intermediates for pharmaceuticals is significant.
Industry: Quinolinium chlorochromate is used in the industrial synthesis of fine chemicals and intermediates.
作用機序
Target of Action
Quinolinium chlorochromate (QCC) is primarily used as an oxidizing agent . Its primary targets are organic substrates, particularly those that can undergo oxidation reactions .
Mode of Action
QCC interacts with its targets through oxidation reactions . It is a chromium(VI) oxidant that effectively and selectively oxidizes organic substrates under mild conditions . The oxidation is first order with respect to both QCC and the organic substrate .
Biochemical Pathways
It is known that qcc plays a significant role in the oxidation of organic substrates . This suggests that it may influence various biochemical pathways involving these substrates.
Result of Action
The primary result of QCC’s action is the oxidation of organic substrates . This can lead to various molecular and cellular effects, depending on the specific substrate involved. For example, in the case of L-arabinose, a reducing sugar, the oxidation by QCC leads to the formation of corresponding oxoacids .
Action Environment
The action of QCC is influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the oxidation rate of L-arabinose by QCC was found to be promoted by acid and remains unaffected by NaClO4 . Furthermore, the reaction is carried out in a 50% acetic acid-50% water mixture containing HClO4 and NaClO4 under pseudo-first order conditions .
Safety and Hazards
将来の方向性
Quinolinium chlorochromate adds to the select list as the most significant recent chromium(VI) oxidant for the effective and selective oxidation of organic substrates under mild conditions . It has been used as an efficient reagent for electrophilic aromatic nitration using sodium nitrite and thiocyanation by using ammonium thiocyanate under conventional, ultrasonic and solvent-free microwave assisted conditions .
生化学分析
Biochemical Properties
Quinolinium chlorochromate plays a crucial role in biochemical reactions, particularly in the oxidation of organic substrates . It has been used as an oxidant in the oxidation of L-arabinose . The nature of its interaction with enzymes, proteins, and other biomolecules primarily involves oxidation reactions .
Molecular Mechanism
The molecular mechanism of Quinolinium chlorochromate primarily involves its role as an oxidant. It has been reported to show second-order kinetics with a first order in both the oxidant and the substrate
準備方法
Synthetic Routes and Reaction Conditions: Quinolinium chlorochromate can be synthesized by the careful addition of quinoline to a cooled, stirred mixture of chromium trioxide and concentrated hydrochloric acid. The reaction is typically carried out at 0°C to ensure safety and efficiency. The resulting yellow-orange solid is then filtered and dried .
Industrial Production Methods: While specific industrial production methods for quinolinium chlorochromate are not extensively documented, the laboratory preparation method can be scaled up for industrial use with appropriate safety measures and equipment to handle the reagents and reaction conditions.
化学反応の分析
Types of Reactions: Quinolinium chlorochromate primarily undergoes oxidation reactions. It is used to oxidize a variety of organic substrates, including alcohols, phenols, and reducing sugars .
Common Reagents and Conditions:
Oxidation of Alcohols: Quinolinium chlorochromate is used to oxidize primary and secondary alcohols to aldehydes and ketones, respectively.
Oxidation of Phenols: In the presence of quinolinium chlorochromate, phenols are oxidized to quinones.
Oxidation of Reducing Sugars: The oxidation of reducing sugars like L-arabinose with quinolinium chlorochromate is carried out under pseudo-first order conditions, with the reaction rate being influenced by the presence of acids.
Major Products Formed:
Aldehydes and Ketones: From the oxidation of alcohols.
Quinones: From the oxidation of phenols.
Oxidized Sugars: From the oxidation of reducing sugars.
類似化合物との比較
Quinolinium Dichromate: Another chromium(VI) based oxidant with similar applications but different reactivity and selectivity profiles.
Pyridinium Chlorochromate: A widely used oxidizing agent with similar properties but different structural characteristics.
Pyridinium Dichromate: Similar to quinolinium dichromate, used for selective oxidation reactions.
Uniqueness: Quinolinium chlorochromate is unique due to its high selectivity and mild reaction conditions, making it suitable for sensitive substrates that might be degraded by harsher oxidizing agents .
特性
IUPAC Name |
chromium;oxygen(2-);quinoline;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N.ClH.Cr.3O/c1-2-6-9-8(4-1)5-3-7-10-9;;;;;/h1-7H;1H;;;;/q;;;3*-2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQSXBMNHNODN-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=N2.[O-2].[O-2].[O-2].[Cl-].[Cr] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClCrNO3-7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10858357 | |
| Record name | chromium;oxygen(2-);quinoline;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108703-35-1 | |
| Record name | chromium;oxygen(2-);quinoline;chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10858357 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the molecular formula and weight of quinolinium chlorochromate?
A1: Quinolinium chlorochromate has the molecular formula C9H7ClCrNO3 and a molecular weight of 275.60 g/mol.
Q2: Is there any spectroscopic data available for QCC?
A2: While specific spectroscopic data wasn't detailed in the provided research, QCC's purity is often assessed through iodometric titrations. [, , , ] Furthermore, researchers frequently utilize UV-Vis spectrophotometry to monitor reactions involving QCC by tracking the decrease in absorbance at a specific wavelength (e.g., 352 nm). [, , , , , , ]
Q3: How does quinolinium chlorochromate interact with organic substrates?
A3: QCC functions as a two-electron oxidant, meaning it accepts two electrons from the target molecule during the oxidation process. [, , , ] Studies indicate that the chromium center in QCC, initially in the +6 oxidation state, is reduced to the +4 oxidation state after the reaction. []
Q4: What is the general mechanism of oxidation by QCC?
A4: Research suggests QCC oxidations often proceed through a two-step mechanism:
- Complex Formation: QCC reversibly forms a complex with the substrate (e.g., an aldehyde). [, ]
- Product Formation: The complex decomposes in a rate-determining step to yield the oxidized product (e.g., a carboxylic acid) and a reduced chromium species. [, ]
Q5: Does the oxidation mechanism vary depending on the substrate?
A5: Yes, the specific mechanism can vary. For instance, QCC oxidation of aldehydes often involves a hydride ion transfer, [, ] while the oxidation of sulfides might involve the formation of a sulfenium cation intermediate. [] In the case of unsaturated compounds like alkenes, QCC can facilitate epoxidation reactions. [, ]
Q6: How does the solvent influence QCC oxidations?
A6: Solvent effects are significant. Studies show that solvents with lower dielectric constants tend to favor QCC oxidation reactions. [, , , , ] Research using multiparametric equations, like Taft's and Swain's equations, helps analyze the role of specific and nonspecific solvent-solute interactions. [, , , , ]
Q7: What types of reactions is quinolinium chlorochromate commonly used for?
A7: QCC finds extensive use in oxidizing various functional groups:
- Oxidation of Alcohols: Converts primary alcohols to aldehydes and secondary alcohols to ketones. [, , , ]
- Oxidation of Aldehydes: Oxidizes aldehydes to their corresponding carboxylic acids. [, ]
- Oxidation of Sulfides: Transforms sulfides into sulfoxides. []
- Epoxidation of Alkenes: Facilitates the formation of epoxides from alkenes. [, ]
- Oxidation of Aldonitrones: Oxidizes aldonitrones in the presence of oxalic acid. []
Q8: Is quinolinium chlorochromate a selective oxidizing agent?
A8: QCC displays good selectivity in many reactions. For example, it can preferentially oxidize primary alcohols to aldehydes without over-oxidation to carboxylic acids under controlled conditions. []
Q9: Are there any examples of QCC being used in a catalytic manner?
A9: While the provided research primarily focuses on stoichiometric applications of QCC, exploring its potential as a catalyst in various organic transformations would be an interesting avenue for further research.
Q10: Are there any safety concerns associated with handling quinolinium chlorochromate?
A10: As a chromium(VI) reagent, QCC warrants careful handling. Chromium(VI) compounds are known to be toxic and potentially carcinogenic. It is crucial to follow appropriate safety protocols, including using personal protective equipment and ensuring proper waste disposal. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


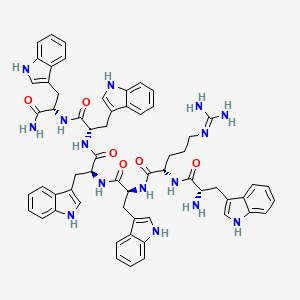
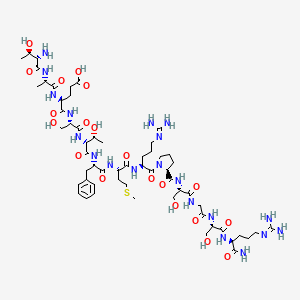


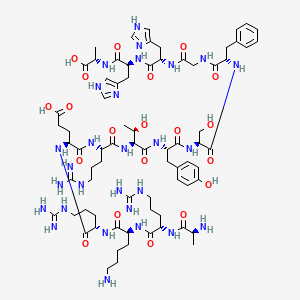
![L-Cysteine,L-cysteinyl-L-lysyl-L-phenylalanyl-L-phenylalanyl-D-tryptophyl-4-[[(1-methylethyl)amino]methyl]-L-phenylalanyl-L-threonyl-L-phenylalanyl-L-threonyl-L-seryl-, cyclic (111)-disulfide](/img/structure/B561565.png)
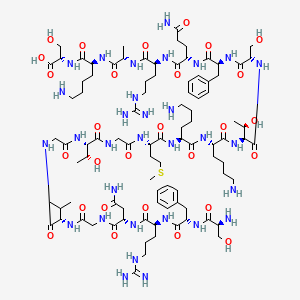
![d[Cha4]AVP](/img/structure/B561571.png)
![d[Leu4,Lys8]-VP](/img/structure/B561572.png)



